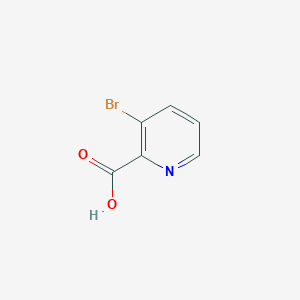

3-Bromopyridine-2-carboxylic Acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDIRPOTVAODSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365990 | |

| Record name | 3-Bromopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30683-23-9 | |

| Record name | 3-Bromopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Carboxylic Acids in Heterocyclic Chemistry

Pyridine (B92270) carboxylic acids are a class of organic compounds that form the backbone of numerous vital molecules in medicinal and industrial chemistry. nih.govwikipedia.org These compounds, characterized by a pyridine ring substituted with at least one carboxylic acid group, are fundamental building blocks in the synthesis of a wide array of complex chemical structures. nih.gov Their significance stems from the unique electronic properties of the pyridine ring, a nitrogen-containing heterocycle, which influences the reactivity and biological activity of the entire molecule. nih.govrsc.org

The three isomers of monopyridine carboxylic acid—picolinic acid, nicotinic acid (niacin), and isonicotinic acid—have led to the development of a plethora of pharmaceutical agents. nih.govwikipedia.org These drugs are used to treat a wide range of conditions, including tuberculosis, cancer, diabetes, and inflammatory diseases. nih.govnih.gov The versatility of pyridine carboxylic acids also extends to agrochemicals, where they are used to create herbicides and pesticides, and to materials science for the development of polymers and other advanced materials. chemimpex.comgoogle.com The ability of these compounds to participate in various chemical reactions makes them indispensable tools for chemists seeking to design and create new functional molecules. nih.govchemimpex.com

Overview of 3 Bromopyridine 2 Carboxylic Acid As a Key Synthetic Intermediate

Within the broader family of pyridine (B92270) carboxylic acids, 3-Bromopyridine-2-carboxylic acid stands out as a particularly valuable synthetic intermediate. chemimpex.com Its structure, featuring a bromine atom and a carboxylic acid group on adjacent positions of the pyridine ring, provides a unique combination of reactive sites. The bromine substituent, in particular, enhances the molecule's reactivity, making it an essential building block for constructing complex heterocyclic compounds. chemimpex.com

This compound is a versatile reagent used in a variety of chemical transformations, including coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. chemimpex.comwikipedia.org Researchers leverage these properties to explore novel synthetic pathways in medicinal chemistry, aiming to design new therapeutic agents with improved efficacy and specificity. nih.govchemimpex.com Its utility is not confined to pharmaceuticals; it is also a key component in the development of new agrochemicals and advanced materials, such as polymers and catalysts. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30683-23-9 | biosynth.comscbt.com |

| Molecular Formula | C₆H₄BrNO₂ | biosynth.comscbt.com |

| Molecular Weight | 202.01 g/mol | biosynth.comscbt.com |

| Melting Point | 141-144 °C | chemicalbook.com |

| Boiling Point | 315.7±27.0 °C (Predicted) | chemicalbook.com |

| Density | 1.813 g/cm³ | chemicalbook.com |

| Form | Solid | chemicalbook.com |

| Color | Off-White / Light yellow Cryst. | chemicalbook.com |

Scope and Academic Relevance of Research on 3 Bromopyridine 2 Carboxylic Acid

Classical Approaches to this compound Synthesis

Traditional methods for synthesizing this compound have historically relied on two primary strategies: the bromination of picolinic acid and its derivatives, and the carboxylation of pre-brominated pyridine (B92270) rings.

Bromination Reactions of Picolinic Acid Derivatives

The direct bromination of picolinic acid, also known as pyridine-2-carboxylic acid, presents a challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. google.comgoogle.com The presence of the carboxylic acid group further complicates the reaction. However, various approaches have been developed to achieve this transformation.

One method involves the decarboxylative halogenation of 2-picolinic acids. rsc.orgrsc.org For instance, using dibromomethane (B42720) as the bromine source, 2-picolinic acid can be converted to its 3-bromo derivative. rsc.org Research has shown that the reaction proceeds smoothly, even with substituents at the 3-position of the picolinic acid, indicating that steric hindrance does not significantly impact the reactivity. rsc.orgrsc.org

Another classical approach involves the direct bromination of pyridine followed by subsequent functionalization. However, direct bromination of pyridine itself often requires harsh conditions, such as high temperatures and the use of strong acids, and can lead to a mixture of products with poor regioselectivity. google.comgoogle.com

Carboxylation Reactions of Brominated Pyridines

An alternative classical route involves the introduction of a carboxyl group onto a pre-existing brominated pyridine skeleton. A common starting material for this approach is 3-bromopyridine (B30812). wikipedia.org The carboxylation can be achieved through various methods, including Grignard reactions or the use of organolithium reagents followed by quenching with carbon dioxide.

A notable example is the carboxylation of 3-bromo-2-lithiopyridine. This intermediate can be generated from 3-bromopyridine through lithium-halogen exchange. Subsequent reaction with carbon dioxide (dry ice) introduces the carboxylic acid group at the 2-position, yielding this compound.

Modern and Green Chemistry Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound. These modern approaches include catalytic methods, electrochemical synthesis, and the application of flow chemistry.

Catalytic Methods for Pyridine Functionalization

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in pyridines. beilstein-journals.orgresearchgate.netnih.gov This strategy avoids the need for pre-functionalized starting materials, thus improving atom economy. researchgate.net Palladium-catalyzed reactions, in particular, have shown great promise. acs.orgnih.gov

For instance, palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide has been developed. nih.govnih.govresearchgate.net This method offers a direct route to aryl carboxylic acids under mild conditions and avoids the use of toxic carbon monoxide. nih.gov The key step in this process is the challenging catalytic insertion of CO2 into a palladium-carbon bond. nih.gov Research has demonstrated the feasibility of this approach for a variety of aryl bromides, showcasing good functional group tolerance. nih.govresearchgate.net

The table below summarizes the conditions for a palladium-catalyzed carboxylation of aryl bromides, which can be conceptually applied to the synthesis of this compound from 2,3-dibromopyridine.

Table 1: Conditions for Palladium-Catalyzed Carboxylation of Aryl Bromides

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)2 |

| Ligand | tBuXPhos |

| Reductant | Et2Zn |

| Solvent | DMA |

| CO2 Pressure | 1 atm |

| Temperature | 60 °C |

Data sourced from supporting information for a study on palladium-catalyzed carboxylation. amazonaws.com

Electrochemical Synthesis and CO2 Fixation

Electrochemical methods offer a green and sustainable alternative for carboxylation reactions, utilizing electrons as the reagent. nih.govresearchgate.netsciopen.comrsc.org This approach allows for the fixation of carbon dioxide, a greenhouse gas, into valuable chemical products. nih.govresearchgate.netresearchgate.net

The electrochemical carboxylation of organic halides, including bromopyridines, has been successfully demonstrated. nih.govresearchgate.net In a typical setup, the reaction is carried out in an undivided electrochemical cell using a sacrificial anode and a suitable cathode. researchgate.net The process involves the electrochemical reduction of the bromopyridine to form a reactive intermediate, which then reacts with CO2. researchgate.netchemistryviews.org The choice of solvent and supporting electrolyte can significantly influence the reaction's efficiency and selectivity. researchgate.net

A study on the electrochemical fixation of CO2 with bromopyridines highlighted the effectiveness of a silver cathode in catalyzing the reduction and carboxylation process. researchgate.net This method provides a facile route for the synthesis of picolinic acids under mild conditions. researchgate.net

Table 2: Key Parameters in Electrochemical Carboxylation of Bromopyridines

| Parameter | Influence on Yield |

|---|---|

| Solvent | Significant |

| Supporting Electrolyte | Significant |

| Current Density | Significant |

| Cathode Material | Ag showed good electrocatalytic effect |

| Temperature | Significant |

Data derived from a study on the electrochemical fixation of CO2 with bromopyridines. researchgate.net

Flow Chemistry Applications in Bromopyridine Carboxylic Acid Production

Flow chemistry has gained significant traction as a powerful tool for chemical synthesis, offering advantages such as improved safety, scalability, and precise control over reaction parameters. nih.govdurham.ac.ukuc.pt The continuous-flow synthesis of carboxylic acids has been reported for various substrates. rsc.org

While specific reports on the continuous-flow synthesis of this compound are not prevalent, the principles of flow chemistry can be readily applied to the established synthetic routes. For example, the bromination and carboxylation reactions discussed earlier could be adapted to a flow regime. A tube-in-tube reactor, which allows for the efficient introduction of gaseous reagents, could be particularly useful for reactions involving carbon dioxide. durham.ac.uk The use of immobilized catalysts or reagents within the flow system can also simplify purification processes. durham.ac.uk

The application of multi-objective Bayesian optimization can further accelerate the optimization of reaction conditions in a continuous flow setup, simultaneously improving parameters like yield and production rate. nih.gov

Stereoselective Synthesis and Enantiomeric Enrichment

The creation of single-enantiomer this compound is a critical aspect for its application in chiral drug synthesis. As direct asymmetric synthesis of this specific molecule is not widely reported, this section explores plausible strategies based on established stereoselective methods for related pyridine and carboxylic acid derivatives. These methods primarily include the resolution of a racemic mixture and, hypothetically, asymmetric synthesis.

Enantiomeric Enrichment via Chiral Resolution

A common and practical approach to obtaining enantiomerically pure carboxylic acids is the resolution of a racemic mixture. wikipedia.org This involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. wikipedia.org

For this compound, a racemic mixture would be reacted with a chiral base. A variety of chiral amines can be employed for this purpose, such as (R)- or (S)-1-phenylethylamine. The general process is outlined below:

Salt Formation: The racemic this compound is dissolved in a suitable solvent, and an equimolar amount of a single enantiomer of a chiral amine is added. This results in the formation of a mixture of two diastereomeric salts.

Fractional Crystallization: The solvent is carefully chosen to maximize the solubility difference between the two diastereomeric salts. Through a process of controlled cooling and/or evaporation, the less soluble diastereomer crystallizes out of the solution.

Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The resolved carboxylic acid is then liberated by treatment with an acid, which protonates the carboxylate and removes the chiral amine as its corresponding salt.

The efficiency of this process is highly dependent on the choice of the chiral resolving agent and the crystallization solvent. A screening of various resolving agents and solvent systems is often necessary to achieve optimal separation.

Hypothetical Asymmetric Synthesis

While specific examples for the asymmetric synthesis of this compound are not prevalent in the literature, methods applied to similar structures suggest potential routes. One such approach could involve the asymmetric hydrogenation of a suitable prochiral precursor. Another possibility is the use of a chiral auxiliary.

A hypothetical synthesis using a chiral auxiliary could proceed as follows:

A prochiral pyridine derivative is reacted with a chiral auxiliary to form a new compound where the subsequent reactions will be directed by the stereocenter of the auxiliary.

The key bond formation to introduce the carboxylic acid or a precursor group at the 2-position is carried out. The chiral auxiliary guides the reaction to predominantly form one diastereomer.

Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched this compound.

The success of such a strategy would depend on the development of a suitable prochiral pyridine starting material and a chiral auxiliary that provides high diastereoselectivity.

Scale-Up Considerations and Industrial Synthesis Prospects

The industrial production of this compound would likely involve a multi-step process, starting from readily available commodity chemicals. The key considerations for scaling up the synthesis are cost of raw materials, process safety, efficiency (yield), and environmental impact. nih.gov While a specific industrial process for this compound is not publicly detailed, the production of its precursors and related pyridine carboxylic acids provides a framework for potential industrial routes. nih.govgoogle.comgoogle.com

Precursor Synthesis: 3-Bromopyridine

A crucial step in the industrial synthesis would be the efficient and cost-effective production of 3-bromopyridine. Several patents describe methods for the large-scale synthesis of 3-bromopyridine. google.comgoogle.com A common approach involves the direct bromination of pyridine. One patented method describes the reaction of pyridine with bromine in the presence of sulfuric acid at elevated temperatures. google.com Another method utilizes hydrogen peroxide and hydrobromic acid. google.com

Table 1: Patented Industrial Syntheses of 3-Bromopyridine

| Method | Reactants | Key Conditions | Reported Purity/Yield | Reference |

| Sulfuric Acid | Pyridine, Bromine, Sulfuric Acid | 130-140 °C, 7-8 hours | High Yield | google.com |

| H₂O₂/HBr | Pyridine, Hydrobromic Acid, Hydrogen Peroxide | 70-80 °C, 24 hours | 97.5% Purity | google.com |

From Precursor to Final Product

Once 3-bromopyridine is obtained, the next step is the introduction of the carboxylic acid group at the 2-position. On an industrial scale, this could potentially be achieved through several methods:

Directed Ortho-Metalation followed by Carboxylation: This involves the deprotonation of 3-bromopyridine at the 2-position using a strong base, followed by quenching with carbon dioxide. The choice of base and reaction conditions would be critical to ensure high regioselectivity and yield, and to manage the exothermic nature of the reaction on a large scale.

Oxidation of a 2-Methyl Precursor: A common industrial route for producing pyridine carboxylic acids is the oxidation of the corresponding picoline (methylpyridine). google.comwikipedia.org An analogous process for this compound would involve the synthesis of 3-bromo-2-methylpyridine, followed by its oxidation. Industrial oxidation processes often use catalysts like vanadium oxide on a titanium dioxide support and can be run in the vapor phase. google.comgoogleapis.com

Hydrolysis of a 2-Cyano Precursor: The hydrolysis of a nitrile (cyanide) group to a carboxylic acid is a well-established industrial transformation. chemicalbook.com Therefore, the synthesis could proceed via 3-bromo-2-cyanopyridine. The challenge would lie in the safe and efficient large-scale synthesis of this cyanopyridine intermediate.

Process Optimization and Challenges

For any chosen route, significant process development would be required for industrial-scale production. Key areas of focus would include:

Reactor Design: Ensuring efficient heat and mass transfer, especially for highly exothermic or heterogeneous reactions.

Solvent Selection and Recycling: Choosing cost-effective and environmentally benign solvents, with efficient recovery and recycling systems in place.

Product Isolation and Purification: Developing robust and scalable crystallization or distillation procedures to obtain the final product with high purity.

Waste Management: Implementing procedures for the safe handling and disposal or recycling of byproducts and waste streams. nih.gov

Given the importance of substituted pyridine carboxylic acids in various industries, the development of a commercially viable process for this compound is a tangible goal, likely leveraging established technologies from the production of other pyridine-based chemicals.

Cross-Coupling Reactions Involving this compound

The bromine atom on the pyridine ring serves as a handle for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing biaryl and heteroaryl structures, as well as for introducing diverse functional groups.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming C-C bonds by reacting an organohalide with an organoboron species, typically catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org For substrates like this compound, the reaction would involve coupling at the C-Br bond with a suitable boronic acid or boronic ester.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency, especially with heteroaryl halides which can be challenging substrates. nih.gov Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used palladium sources. researchgate.net The reaction of 3-bromopyridine with a thienyl DABO boronate has been reported to yield a diheteroaromatic ketone, demonstrating the feasibility of coupling with bromopyridine cores. acs.org

While the direct use of this compound can be complicated by the acidic proton of the carboxyl group, which can interfere with the basic conditions of the reaction, this is often overcome by performing the reaction on the corresponding ester derivative.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst source | nih.govresearchgate.net |

| Ligand | PPh₃, SPhos | Stabilizes catalyst, promotes reactivity | wikipedia.orgresearchgate.net |

| Boron Reagent | Arylboronic acid, Potassium aryltrifluoroborate | Source of the new carbon fragment | researchgate.net |

| Base | K₂CO₃, KF | Activates the boron reagent | nih.govresearchgate.net |

| Solvent | Dioxane, Toluene, aq. Ethanol | Solubilizes reactants | nih.govresearchgate.net |

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, but its application to this compound is less commonly documented in readily available literature.

The Sonogashira reaction , however, is a powerful method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. scirp.orgresearchgate.net This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org It is one of the most effective ways to synthesize substituted and conjugated alkynes. researchgate.net

Research has demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, achieving good to excellent yields. scirp.orgscirp.org The optimized conditions for these related substrates involved a palladium trifluoroacetate (B77799) (Pd(CF₃COO)₂) catalyst, triphenylphosphine (B44618) (PPh₃) as a ligand, and copper(I) iodide (CuI) as a co-catalyst in DMF with triethylamine (B128534) (Et₃N) as the base. scirp.orgscirp.org These conditions provide a strong starting point for developing protocols for this compound or its ester derivatives. The reaction with 3-bromopyridine and 2-methyl-3-butyn-2-ol (B105114) has also been shown to proceed smoothly. beilstein-journals.org

Table 2: Optimized Conditions for Sonogashira Coupling of 3-Bromo-2-aminopyridines

| Parameter | Condition | Role | Citation |

|---|---|---|---|

| Substrate 1 | 2-Amino-3-bromopyridine (0.5 mmol) | Aryl halide source | scirp.org |

| Substrate 2 | Terminal Alkyne (0.6 mmol) | Alkyne source | scirp.org |

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | Palladium source for catalytic cycle | scirp.orgscirp.org |

| Ligand | PPh₃ (5.0 mol%) | Stabilizes Pd catalyst | scirp.orgscirp.org |

| Co-catalyst | CuI (5.0 mol%) | Facilitates alkyne activation | scirp.orgscirp.org |

| Base | Et₃N (1 mL) | Neutralizes HX by-product, deprotonates alkyne | scirp.org |

| Solvent | DMF (2.0 mL) | Reaction medium | scirp.org |

| Temperature | 100 °C | Provides activation energy | scirp.org |

| Time | 3 h | Reaction duration | scirp.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction provides an expedient route to secondary and tertiary aminopyridines, which might otherwise be difficult to synthesize. nih.gov The reaction is highly valuable for building molecules containing arylamine moieties. chemspider.comamazonaws.com

Practical methods have been developed for the amination of 2-bromopyridines using volatile amines in sealed tubes. nih.gov A typical catalytic system involves a palladium source like palladium(II) acetate (Pd(OAc)₂), a phosphine (B1218219) ligand such as (±)-BINAP or dppp, and a strong base like sodium tert-butoxide (NaOt-Bu) in a solvent like toluene. chemspider.comamazonaws.com The reaction is conducted under an inert atmosphere to protect the catalyst from deactivation. chemspider.com Successful coupling of various amines, including cyclic diamines and isopropylamine, with bromopyridine substrates has been reported with good yields. chemspider.comamazonaws.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Component | Example Reagents | Yield | Citation |

|---|---|---|---|

| Aryl Halide | 2-bromo-6-methyl pyridine | 60% | chemspider.com |

| Amine | (+/-)-trans-1,2-diaminocyclohexane | chemspider.com | |

| Catalyst System | [Pd₂(dba)₃] / (±)-BINAP | chemspider.com | |

| Base | NaOt-Bu | chemspider.com | |

| Solvent/Temp | Toluene / 80 °C | chemspider.com | |

| Aryl Halide | 1b (a bipyridinyl precursor) | 93% | amazonaws.com |

| Amine | Isopropylamine | amazonaws.com | |

| Catalyst System | Pd(OAc)₂ / dppp | amazonaws.com | |

| Base | NaOt-Bu | amazonaws.com |

| Solvent/Temp | Toluene / 80 °C | | amazonaws.com |

Beyond the canonical cross-coupling reactions, the carboxylic acid group in this compound can participate in decarboxylative coupling reactions. rsc.org These reactions use the carboxylic acid itself as a coupling partner, typically after conversion to a more reactive species, to form a new C-C bond, expelling carbon dioxide in the process. nih.gov This strategy is particularly powerful as carboxylic acids are abundant and often stable starting materials. nih.govtcichemicals.com

Metallaphotoredox catalysis, which merges visible-light photoredox catalysis with transition metal catalysis (often nickel), has enabled the decarboxylative cross-coupling of carboxylic acids with alkyl halides to form C(sp³)–C(sp³) bonds. nih.gov While this specific bond type is not formed from the aryl carboxylic acid, related nickel-catalyzed decarboxylative couplings can connect aryl halides with alkyl carboxylic acids. tcichemicals.com These modern methods broaden the scope of possible transformations, allowing the pyridine core to be connected to alkyl fragments via its carboxylic acid handle, which represents a complementary approach to functionalizing the C-Br bond. tcichemicals.comsynthesisspotlight.com

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a hub for a variety of chemical transformations, allowing for the introduction of numerous other functional groups.

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. libretexts.org However, for more sensitive or sterically hindered substrates, activating agents are often employed. A common and mild method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is highly effective for producing esters from a wide range of alcohols, including sterically demanding ones, at room temperature. organic-chemistry.org Alternatively, activating the carboxylic acid by converting it to an acid chloride with thionyl chloride (SOCl₂) followed by reaction with an alcohol is a robust, though less mild, approach. libretexts.org

Amidation , the formation of an amide from a carboxylic acid and an amine, typically requires activation of the carboxyl group because a direct reaction is unfavorable. libretexts.org Similar to esterification, carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used to facilitate amide bond formation. libretexts.org The carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to yield the amide. libretexts.org Another strategy involves using triphenylphosphine and N-bromosuccinimide to activate the carboxylic acid before its reaction with an alcohol or amine. researchgate.net

These reactions convert the carboxylic acid of this compound into ester or amide functionalities, which can alter the molecule's physical properties and provide new points for further chemical modification.

Table 4: Common Reagents for Esterification and Amidation

| Transformation | Reagent System | Key Features | Citation |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (cat.) | Fischer Esterification; best for simple alcohols | libretexts.org |

| Esterification | Alcohol, DCC, DMAP (cat.) | Steglich Esterification; mild, high yields, tolerates steric hindrance | organic-chemistry.org |

| Esterification | SOCl₂, then Alcohol/Base | Via acid chloride; robust but harsh | libretexts.org |

| Amidation | Amine, DCC or EDCI | Carbodiimide coupling; widely used, forms stable amide bond | libretexts.org |

| Amidation/Esterification | Triphenylphosphine, NBS, then Amine/Alcohol | Activation via phosphonium (B103445) intermediate | researchgate.net |

Decarboxylative Reactions

Decarboxylation involves the removal of a carboxyl group and the release of carbon dioxide. While the decarboxylation of simple aromatic carboxylic acids often requires harsh conditions, the process can be facilitated by the electronic properties of the heterocyclic ring and the presence of other substituents. For pyridinecarboxylic acids, the position of the carboxyl group is crucial. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives can undergo decarboxylation more readily than their isomers at the 3- and 4-positions due to the ability of the nitrogen atom to stabilize the intermediate carbanion formed upon CO2 loss.

In the case of this compound, the reaction leads to the formation of 3-bromopyridine. This transformation is a type of protodecarboxylation. The reaction is typically performed by heating the acid, sometimes in the presence of a catalyst. For instance, copper-catalyzed decarboxylation is a common method for related compounds. nih.gov

Another important class of decarboxylative reactions is halodecarboxylation, where the carboxyl group is replaced by a halogen atom. acs.orgnih.gov The Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids with elemental halogens, is a classic example. nih.gov Modern variations of this reaction exist that are more tolerant of various functional groups. While direct application to this compound to introduce a second halogen at the 2-position is not commonly reported, the principles of decarboxylative coupling reactions are widely used in heterocyclic chemistry to form new C-C or C-heteroatom bonds. nih.gov

| Reaction Type | Product | Typical Conditions | Notes |

| Protodecarboxylation | 3-Bromopyridine | Heating, potentially with a copper catalyst | The electron-withdrawing nature of the pyridine nitrogen facilitates the removal of the C-2 carboxyl group. |

| Halodecarboxylation | 2,3-Dihalopyridine | Silver salt with halogen (Hunsdiecker), or other modern catalytic methods | This would be a method to introduce a second halogen at the C-2 position after removing the carboxylic acid. |

Formation of Acid Halides and Anhydrides

The carboxylic acid functional group in this compound can be readily converted into more reactive derivatives such as acid halides and anhydrides, which are versatile intermediates for further synthesis.

Acid Halide Formation: The most common method for converting a carboxylic acid to an acid chloride is by treatment with thionyl chloride (SOCl₂). libretexts.org This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. Oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used. The resulting 3-bromopyridine-2-carbonyl chloride is a highly reactive electrophile.

Reaction: this compound + SOCl₂ → 3-Bromopyridine-2-carbonyl chloride + SO₂ + HCl

Anhydride (B1165640) Formation: Acid anhydrides can be formed from carboxylic acids, though direct dehydration by heating is often not practical for monocarboxylic acids. youtube.com A common laboratory synthesis involves reacting an acid chloride with a carboxylate salt. masterorganicchemistry.comlibretexts.org For example, reacting 3-bromopyridine-2-carbonyl chloride with the sodium salt of this compound would yield the corresponding symmetric anhydride. Mixed anhydrides can also be prepared by reacting the acid chloride with a different carboxylic acid in the presence of a non-nucleophilic base like pyridine. masterorganicchemistry.com

| Derivative | Reagent(s) | Product |

| Acid Chloride | Thionyl chloride (SOCl₂) | 3-Bromopyridine-2-carbonyl chloride |

| Acid Chloride | Oxalyl chloride ((COCl)₂) | 3-Bromopyridine-2-carbonyl chloride |

| Symmetric Anhydride | Acetic anhydride, Heat | 3-Bromopyridine-2-carboxylic anhydride |

| Symmetric Anhydride | 3-Bromopyridine-2-carbonyl chloride, Sodium 3-bromopyridine-2-carboxylate | 3-Bromopyridine-2-carboxylic anhydride |

Reactions Involving the Bromine Substituent

Nucleophilic Aromatic Substitution

In the pyridine ring, positions 2 and 4 are electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This makes them susceptible to nucleophilic aromatic substitution (SNA_r_), especially when a good leaving group like a halogen is present. stackexchange.comyoutube.com However, this compound has the bromine atom at the 3-position, which is generally less reactive towards traditional SNA_r_ than the 2- or 4-positions. youtube.com

Attack at C-3 does not allow the negative charge of the Meisenheimer-like intermediate to be delocalized onto the electronegative nitrogen atom, making this pathway less favorable. stackexchange.com Despite this, substitution can occur under forcing conditions or through alternative mechanisms like the addition-elimination pathway, particularly if activated by the adjacent electron-withdrawing carboxylic acid group. The reaction is often facilitated by transition metal catalysts (e.g., copper or palladium) which can enable the coupling of various nucleophiles such as amines, alcohols, and thiols.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful reaction for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org For this compound, this reaction is complicated by the presence of the acidic carboxylic proton. Direct reaction with common organolithium reagents like n-butyllithium would result in deprotonation of the carboxylic acid rather than bromine-lithium exchange.

To circumvent this, a two-step or protected strategy is often employed. One approach involves first protecting the carboxylic acid, for example as an ester, before performing the metal-halogen exchange. An alternative, more direct method involves the use of specific reagent combinations. For instance, the use of isopropylmagnesium chloride (i-PrMgCl) can form a magnesium salt of the carboxylic acid, followed by the addition of n-butyllithium (n-BuLi) at low temperatures to effect the Br-Li exchange. nih.gov This generates a lithiated pyridine species that can be trapped with an electrophile. This method allows for regioselective functionalization at the C-3 position. nih.govznaturforsch.com

| Reagent System | Intermediate | Subsequent Reaction | Reference |

| 1. Esterification2. n-BuLi or t-BuLi | 3-Lithiopyridine-2-carboxylate ester | Reaction with electrophiles (e.g., aldehydes, ketones, CO₂) | wikipedia.org |

| i-PrMgCl, then n-BuLi | 3-Lithio-2-(magnesiooxycarbonyl)pyridine | Trapping with various electrophiles | nih.gov |

Heterocyclic Ring Transformations and Rearrangements

The pyridine ring, particularly when substituted with functional groups that can act as leaving groups or participate in cyclization, can undergo various transformations. nih.gov For this compound and its derivatives, ring transformations can be initiated by nucleophilic attack. For example, reaction of derivatives like 2-pyridones with dinucleophiles can lead to the "scrap and build" of a new heterocyclic system. nih.gov

While specific examples starting directly from this compound are specialized, derivatives can undergo such reactions. For instance, after conversion to an amide or ester, intramolecular cyclization reactions can be envisioned. A nucleophilic group introduced via substitution of the bromine at C-3 could potentially attack the carbonyl group at C-2 (or vice-versa), leading to the formation of fused bicyclic systems. The precise nature of these transformations is highly dependent on the reagents and reaction conditions.

Chemo- and Regioselectivity in Reactions of this compound

Chemo- and regioselectivity are central challenges in the functionalization of polysubstituted heterocycles like this compound. The molecule possesses three distinct reactive sites: the carboxylic acid group, the C-Br bond, and the pyridine ring itself.

Chemoselectivity : The choice of reagents and conditions determines which functional group reacts.

Acidic/Basic Reactions : Strong bases will deprotonate the carboxylic acid. Reagents like SOCl₂ will selectively target the carboxylic acid to form an acid chloride. libretexts.org

Organometallic Reactions : As discussed, simple organolithiums will react with the acidic proton. Specialized reagents like i-PrMgCl/n-BuLi combinations are needed to selectively target the C-Br bond. nih.gov

Catalytic Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be tuned to react selectively at the C-Br bond, typically leaving the carboxylic acid group intact, although high temperatures can sometimes lead to competing decarboxylation.

Regioselectivity : This refers to the position at which a reaction occurs.

Metal-Halogen Exchange : This reaction is highly regioselective, occurring specifically at the site of the bromine atom (C-3). znaturforsch.com

Electrophilic Aromatic Substitution : Further substitution on the pyridine ring is unlikely due to its electron-deficient nature, but if forced, it would be directed by the existing substituents.

Nucleophilic Aromatic Substitution : As noted, direct SNA_r_ is disfavored at C-3. If it were to occur via an elimination-addition (benzyne-type) mechanism, a mixture of products could potentially be formed.

The interplay between the electron-withdrawing carboxylic acid group and the bromine atom, along with the inherent electronic properties of the pyridine ring, allows for controlled, selective transformations, making this compound a valuable and versatile building block in organic synthesis. mdpi.com

Structural and Spectroscopic Characterization of 3 Bromopyridine 2 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Techniques

A range of sophisticated spectroscopic methods are employed to define the structural framework of 3-Bromopyridine-2-carboxylic acid. These techniques probe the nuclear and electronic environments within the molecule, as well as its vibrational modes and fragmentation patterns, providing a comprehensive understanding of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

In ¹H NMR spectra, the acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region, generally between 10 and 13 ppm. nih.gov This significant downfield shift is a result of the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. mdpi.com The protons on the pyridine (B92270) ring will exhibit chemical shifts in the aromatic region, influenced by the electron-withdrawing effects of the carboxylic acid group and the bromine atom.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. researchgate.net The exact shift can be influenced by conjugation with the pyridine ring. The carbon atoms within the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the substituents. The carbon atom bonded to the bromine (C3) would show a shift influenced by the halogen's electronegativity.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural detail by establishing connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (2-3 bonds), helping to definitively assign the signals of the pyridine ring and confirm the substitution pattern.

Table 1: Typical NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Atom | Typical Chemical Shift (ppm) |

| Carboxylic Acid | -COOH | 10-13 (¹H) |

| Carboxylic Acid | -C OOH | 165-185 (¹³C) |

| Pyridine Ring | Aromatic Protons | 7.0-9.0 (¹H) |

| Pyridine Ring | Aromatic Carbons | 120-150 (¹³C) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within this compound.

The IR spectrum is dominated by characteristic absorptions of the carboxylic acid group. A very broad O–H stretching band is typically observed in the range of 2500–3300 cm⁻¹. researchgate.netlibretexts.org This broadening is a result of extensive hydrogen bonding, often leading to the formation of dimers in the solid state. libretexts.org The C=O stretching vibration of the carbonyl group gives rise to an intense absorption between 1710 and 1760 cm⁻¹. researchgate.net Its exact position can be lowered by conjugation with the pyridine ring. researchgate.net The C–O stretch and O–H bend also produce characteristic bands. spectroscopyonline.com

Raman spectroscopy complements IR by providing information on the vibrational modes of the molecule. The carbonyl (C=O) frequency in carboxylic acids is significantly influenced by polymerization, often appearing at a lower wavenumber (<1670 cm⁻¹) compared to esters, aldehydes, and ketones (>1720 cm⁻¹). ias.ac.in The Raman spectra of pyridine and its derivatives show characteristic ring breathing modes, which are sensitive to substitution. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxylic Acid | O–H Stretch | 2500–3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1710–1760 |

| Carboxylic Acid | C–O Stretch | 1210-1320 |

| Carboxylic Acid | O–H Bend | 920-950 |

| Pyridine Ring | Ring Vibrations | Various |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Carboxylic acids without additional conjugation typically exhibit a π → π* transition at around 210 nm, which is often of limited utility. libretexts.org However, in this compound, the pyridine ring constitutes a chromophore. The electronic transitions in pyridine derivatives can be influenced by the position of substituents. The carboxylic acid group, being electron-withdrawing, can affect the energy of the π → π* and n → π* transitions of the pyridine ring. spectroscopyonline.comuni.lu The position of the carboxylic acid group relative to the nitrogen in the pyridine ring influences resonance stabilization and, consequently, the absorption maximum (λmax). spectroscopyonline.com Generally, such aromatic systems will display absorption bands resulting from π → π* and n → π* transitions. uni.lu

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight approximately 202.01 g/mol ), the mass spectrum would be expected to show a molecular ion peak. scbt.comepa.gov Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the molecular ion peak will be observed, arising from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). libretexts.org

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), resulting in an [M-17] peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45] peak. mdpi.com A prominent peak is often the acylium ion (R-CO⁺), formed by the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.94982 | 129.3 |

| [M+Na]⁺ | 223.93176 | 141.4 |

| [M-H]⁻ | 199.93526 | 133.5 |

| [M+NH₄]⁺ | 218.97636 | 150.1 |

| [M+K]⁺ | 239.90570 | 131.0 |

| [M+H-H₂O]⁺ | 183.93980 | 129.5 |

| Data sourced from PubChemLite. uni.lu |

X-ray Crystallography of this compound and Co-crystals

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound and its derivatives is governed by a variety of non-covalent interactions, primarily hydrogen bonding and, significantly, halogen bonding.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The pyridine nitrogen is also a strong hydrogen bond acceptor. This leads to the formation of robust hydrogen-bonded networks. mdpi.com In many carboxylic acid structures, centrosymmetric dimers are formed through O-H···O hydrogen bonds between the carboxyl groups of two molecules. libretexts.org Additionally, O-H···N hydrogen bonds between the carboxylic acid and the pyridine nitrogen are expected to be a dominant and structure-directing interaction in the crystal packing. mdpi.com

Halogen Bonding: The bromine atom at the 3-position of the pyridine ring can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com In the context of this compound derivatives and co-crystals, the bromine atom can form halogen bonds with various acceptors, including the oxygen atoms of the carboxylic acid or other Lewis basic sites. mdpi.com The interplay between hydrogen and halogen bonding can lead to the formation of complex and predictable supramolecular architectures, such as chains, layers, and three-dimensional networks. nih.govnih.gov The strength of these halogen bonds tends to increase with the size of the halogen atom (Cl < Br < I). mdpi.com In co-crystals with other molecules, these interactions are crucial in directing the assembly of the supramolecular structure. mdpi.comnih.gov

Torsion Angles and Molecular Conformation

The precise three-dimensional arrangement of a molecule, or its conformation, is dictated by the rotation around its single bonds, which can be quantified by torsion angles. For this compound, the crystal structure reveals specific details about its preferred conformation in the solid state.

The crystal structure of 3-bromopicolinic acid has been determined by X-ray diffraction. scispace.comresearchgate.net The compound crystallizes in the orthorhombic space group Pna2₁ with two independent molecules in the asymmetric unit. scispace.comresearchgate.net This means that within the crystal lattice, there are two slightly different spatial arrangements of the molecule.

A key feature of its molecular conformation is the orientation of the carboxylic acid group relative to the pyridine ring. In the solid state, the carboxylic acid group is nearly coplanar with the aromatic ring. However, there is a slight twist, which can be described by the torsion angle between the pyridine ring and the carboxyl group. For a related isomer, 2-bromo-pyridine-3-carboxylic acid, the carboxylic acid residue is twisted out of the plane of the other atoms, as indicated by the (Br)C-C-C-O(carbonyl) torsion angle of -20.1(9)°. While specific torsion angle values for this compound were not explicitly detailed in the initial findings, the crystallographic data allows for their calculation. The near-planar arrangement is a common feature for many pyridinecarboxylic acids, as it allows for the delocalization of π-electrons across the molecule.

Solid-State Characterization Techniques

The characterization of this compound in the solid state relies on a variety of powerful analytical techniques that provide information about its crystal structure, morphology, and purity.

X-ray Crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. As discussed previously, the single-crystal X-ray diffraction data for 3-bromopicolinic acid has been successfully obtained. scispace.comresearchgate.net This technique provides precise bond lengths, bond angles, and the crucial torsion angles that define the molecular conformation. The unit cell parameters for the orthorhombic crystal system of 3-bromopicolinic acid have been reported as a = 14.3975(12) Å, b = 7.5773(7) Å, and c = 12.2500(10) Å. scispace.comresearchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy is another valuable tool for characterizing solid materials. While specific ssNMR data for this compound was not found in the initial searches, it is a technique frequently employed for substituted pyridine carboxylic acids. ssNMR can provide information about the local environment of atomic nuclei (such as ¹³C and ¹⁵N) within the crystal lattice, offering insights into polymorphism (the existence of multiple crystal forms) and the nature of intermolecular interactions.

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for monitoring the progress of chemical reactions involving this compound and for characterizing the resulting products. These methods allow for the identification of functional groups, the elucidation of molecular structures, and the confirmation of successful transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of organic chemistry for structure determination. Predicted ¹H and ¹³C NMR data for this compound is available. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the predicted ¹H NMR spectrum shows signals at approximately 7.48 ppm, 8.20 ppm, and 8.59 ppm, corresponding to the protons on the pyridine ring. The carboxyl proton typically appears as a broad singlet at a much higher chemical shift. The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

In the synthesis of derivatives, such as the formation of N-(pyridine-2-carbonyl)pyridine-2-carboxamides from related fluorinated pyridine-2-carboxylic acids, ¹H NMR is used to confirm the structure of the products. For example, the ¹H NMR spectrum of 3-fluoropyridin-2-carboxamide shows characteristic signals for the pyridine ring protons and the amide proton. nih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule. For carboxylic acids, a very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption is also expected around 1700 cm⁻¹. When this compound is converted into derivatives like esters or amides, the position of this carbonyl peak shifts to a different frequency, providing clear evidence of the reaction's success.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. Predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺ and [M-H]⁻, have been calculated. nih.gov This information is valuable for identifying the compound in complex mixtures and for confirming the identity of reaction products.

By employing these structural and spectroscopic techniques, a comprehensive understanding of this compound and its derivatives can be achieved, from the fine details of their molecular geometry to the confirmation of their successful synthesis.

Computational Chemistry and Theoretical Investigations of 3 Bromopyridine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of molecules like 3-Bromopyridine-2-carboxylic acid. By calculating the electron density, DFT methods can determine the molecule's ground-state energy, optimized geometry, and the distribution of its frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.com

For related pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), have been employed to analyze electronic properties. niscair.res.in These studies help in understanding how substituents, such as the bromine atom and the carboxylic acid group in this compound, influence the electronic distribution and reactivity of the pyridine ring. The calculated electrostatic potential maps can reveal regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.94982 | 129.3 |

| [M+Na]⁺ | 223.93176 | 141.4 |

| [M-H]⁻ | 199.93526 | 133.5 |

| [M+NH₄]⁺ | 218.97636 | 150.1 |

| [M+K]⁺ | 239.90570 | 131.0 |

| [M+H-H₂O]⁺ | 183.93980 | 129.5 |

| [M+HCOO]⁻ | 245.94074 | 149.3 |

| [M+CH₃COO]⁻ | 259.95639 | 178.2 |

| [M+Na-2H]⁻ | 221.91721 | 137.8 |

| [M]⁺ | 200.94199 | 147.3 |

| [M]⁻ | 200.94309 | 147.3 |

This table presents computationally predicted collision cross-section values for various adducts of this compound, which are useful in mass spectrometry analysis.

Ab initio methods, which are based on first principles without the use of empirical data, provide a rigorous approach to calculating molecular properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to obtain highly accurate geometries, energies, and other properties. For complex molecules, a combination of DFT for geometry optimization and higher-level ab initio methods for single-point energy calculations is often employed to achieve a balance between accuracy and computational cost. researchgate.net These methods are crucial for obtaining benchmark data against which other computational methods can be compared.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvent effects, and the stability of molecular complexes. mdpi.com For a molecule like this compound, MD simulations could be used to explore its interactions with biological macromolecules, such as enzymes or receptors, to understand its potential as a drug candidate. mdpi.com The simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and vibrational modes of a molecule. DFT calculations are particularly effective in predicting infrared (IR) and Raman spectra. nih.gov

For a closely related compound, 3-methyl pyridine-2-carboxylic acid, DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set have been performed to compute its vibrational frequencies. researchgate.net A normal coordinate analysis was conducted to assign the vibrational modes, and the calculated frequencies were found to be in good agreement with experimental FTIR and FT-Raman spectra, with a root mean square error of 8.48 cm⁻¹. researchgate.net Similar computational studies on this compound would be invaluable for interpreting its experimental spectra.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing these theoretical shifts with experimental NMR data is a powerful method for structural elucidation. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies. For carboxylic acids, theoretical studies have been conducted to understand reaction mechanisms such as anhydride (B1165640) formation. rsc.org For instance, the cycloaddition reaction of SO₃ to carboxylic acids has been studied computationally to understand the formation of carboxylic sulfuric anhydrides. rsc.org These studies can reveal the feasibility of a proposed reaction pathway and provide detailed insights into the electronic changes that occur during the reaction. mdpi.com While specific studies on the reaction mechanisms of this compound are not widely available, the established computational methodologies can be readily applied to investigate its reactivity in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models could be developed to predict their activity as, for example, enzyme inhibitors. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. researchgate.net Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net Such models are valuable in medicinal chemistry for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological function. nih.gov

Table 2: Common Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of atoms, Number of rings |

| Topological | Connectivity indices, Shape indices |

| Geometrical | Molecular surface area, Molecular volume |

| Electrostatic | Dipole moment, Partial charges on atoms |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges |

This table provides examples of the types of molecular descriptors that would be calculated for derivatives of this compound in a QSAR study.

Applications of 3 Bromopyridine 2 Carboxylic Acid in Advanced Materials Science

Precursor for Functional Polymers and Copolymers

3-Bromopyridine-2-carboxylic acid serves as a valuable monomer and building block in the synthesis of functional polymers and copolymers. chemimpex.com The presence of the carboxylic acid group allows for its incorporation into polymer chains through conventional polymerization techniques such as condensation polymerization, forming polyesters and polyamides. The pyridine (B92270) nitrogen and the bromine atom offer sites for post-polymerization modification, enabling the introduction of specific functionalities along the polymer backbone.

The reactivity of the bromine substituent makes it a key feature for creating advanced polymers. chemimpex.com It can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce different organic moieties, leading to polymers with tunable electronic and photophysical properties. This makes it a compound of interest for developing materials for electronics and photonics.

Furthermore, the carboxylic acid group can be modified to an acyl chloride, which can then react with hydroxyl or amine groups on other polymers to form graft copolymers. mdpi.com This approach allows for the combination of different polymer properties, for instance, grafting conductive polypyrrole chains containing carboxylic acid groups onto other polymer backbones to create materials with enhanced mechanical strength and electrical conductivity. mdpi.com

Table 1: Polymerization and Functionalization Approaches with this compound

| Polymerization/Functionalization Method | Reactive Group(s) | Resulting Polymer Type | Potential Applications |

| Condensation Polymerization | Carboxylic Acid | Polyesters, Polyamides | Engineering plastics, fibers |

| Cross-Coupling Reactions (e.g., Suzuki) | Bromine Atom | Conjugated Polymers | Organic electronics, sensors |

| Graft Copolymerization | Carboxylic Acid (as acyl chloride) | Graft Copolymers | Conductive materials, composites |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, with its nitrogen atom on the pyridine ring and the oxygen atoms of the carboxylate group, makes it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. biosynth.comscbt.com These materials are crystalline solids composed of metal ions or clusters connected by organic linkers, creating porous structures with high surface areas.

The pyridine nitrogen and the carboxylate group can coordinate to metal centers, forming diverse and stable network structures. The presence of the bromine atom can influence the resulting framework's topology and pore environment through steric effects or potential halogen bonding interactions. While research on MOFs derived specifically from this compound is emerging, studies on related pyridine-carboxylic acid ligands demonstrate the potential for creating frameworks with applications in gas storage, separation, and catalysis. scbt.comrsc.org For example, MOFs with free carboxylic acid groups have shown promise in the selective binding of gases like carbon dioxide and acetylene. rsc.org

The choice of metal ion and the reaction conditions can lead to the formation of coordination polymers with different dimensionalities, from 1D chains to 2D layers and 3D frameworks. The structural diversity of these materials is a key factor in tuning their properties for specific applications.

Application in Supramolecular Chemistry and Crystal Engineering

In the realm of supramolecular chemistry and crystal engineering, this compound is a valuable building block for designing and constructing ordered solid-state architectures. researchgate.net The molecule's ability to form various non-covalent interactions, including hydrogen bonds (O-H···N, C-H···O), halogen bonds (Br···O, Br···N), and π-π stacking interactions, allows for the predictable self-assembly of complex supramolecular structures.

The crystal structure of 3-bromopicolinic acid (an alternative name for the compound) reveals the formation of one-dimensional chains through hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another. These chains are further organized into a three-dimensional network through other intermolecular interactions. Understanding these interactions is crucial for the rational design of crystalline materials with desired physical and chemical properties, such as nonlinear optical activity or specific host-guest recognition capabilities. The study of supramolecular assemblies of similar molecules like benzene-1,3,5-triyl-tribenzoic acid has shown the ability to form complex 2D networks with potential applications in nanofabrication and molecular electronics. nih.gov

Development of Catalytic Materials

This compound and its derivatives are instrumental in the development of novel catalytic materials. chemimpex.com The pyridine and carboxylic acid moieties can act as a chelating ligand, binding to metal centers to form stable and catalytically active complexes. Palladium complexes, in particular, have shown significant catalytic activity in various organic transformations.

For instance, palladium(II) complexes containing pyridine-2-carboxylato ligands have been demonstrated as highly efficient catalysts for the carbonylation of alcohols and olefins to produce carboxylic acids and esters. researchgate.net The ligand's structure plays a crucial role in the catalyst's stability and selectivity. The bromine atom on the pyridine ring can be used to further tune the electronic properties of the metal center, potentially enhancing catalytic performance. Research on palladium-catalyzed coupling reactions between aryl bromides and tin amides has provided insights into the mechanisms of catalysis involving platinum-group amido complexes, which can be relevant for designing catalysts based on this compound. berkeley.edu

Table 2: Potential Catalytic Applications of Materials Derived from this compound

| Catalyst Type | Metal Center | Reaction Type | Potential Products |

| Homogeneous Complex | Palladium(II) | Carbonylation | Carboxylic Acids, Esters |

| Homogeneous Complex | Palladium(II) | Cross-Coupling | Biaryls, Arylamines |

| Heterogeneous Catalyst (MOF-based) | Various Metals | Various | Fine Chemicals |

Advanced Coatings and Surface Modifications

The functional groups of this compound make it a suitable candidate for the development of advanced coatings and for the chemical modification of surfaces. chemimpex.com The carboxylic acid group can be used to anchor the molecule onto various substrates, including metal oxides and polymers, through the formation of covalent bonds or strong hydrogen bonds. This allows for the creation of functionalized surfaces with tailored properties.

By grafting polymers containing carboxylic acid groups, such as those derived from this compound, onto surfaces, it is possible to alter their hydrophilicity, adhesion, and biocompatibility. mdpi.com For example, surface modification with carboxylic acid-containing polymers has been used to improve the performance of shape memory composites. nih.gov

Furthermore, the bromine atom provides a reactive handle for subsequent surface-initiated polymerization or for the attachment of other functional molecules, leading to the creation of multifunctional coatings. These coatings could find applications in areas such as anti-corrosion, anti-fouling, and the development of biocompatible materials for medical implants. The ability to introduce specific chemical functionalities onto a surface is a key advantage for designing materials with advanced performance characteristics.

Medicinal Chemistry and Biological Research Applications of 3 Bromopyridine 2 Carboxylic Acid Derivatives

Scaffold in Drug Discovery and Development

3-Bromopyridine-2-carboxylic acid is a highly versatile scaffold in medicinal chemistry, primarily due to the structural features of pyridine (B92270) carboxylic acid isomers. nih.gov The nitrogen atom in the pyridine ring, combined with the polarity of the carboxylic acid group and the reactivity of the bromine substituent, allows for extensive structural modifications. nih.govmdpi.com This flexibility is crucial for the fine-tuning of a molecule's biological activity and selectivity, making derivatives of this acid valuable in the design of new drugs. nih.gov

Synthesis of Biologically Active Molecules

The structural motif of this compound is a key building block in the creation of complex, biologically active compounds. Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The 2-pyridone motif, a structure closely related to this scaffold, is the core of many important medicines. nih.gov The presence of the carboxylic acid and bromine on the pyridine ring allows chemists to readily introduce various functional groups, leading to the synthesis of novel compounds with potential therapeutic applications. nih.govnih.gov For instance, research has demonstrated the synthesis of functionalized 2-pyridone-3-carboxylic acids which have shown promising antimicrobial activity. nih.gov

Design of Novel Therapeutic Agents, e.g., for Neurological Disorders

Derivatives of pyridine carboxylic acids are actively being investigated for the treatment of various diseases. nih.gov Notably, some derivatives have shown potential in targeting neurological disorders. The development of new therapeutic agents for conditions affecting the central nervous system (CNS) is a key area of research where these scaffolds are being applied.

Lead Optimization and Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is fundamental to lead optimization in drug discovery. For pyridine derivatives, SAR studies have shown that the nature, number, and position of substituents significantly influence their biological activity. mdpi.com The presence of a halogen, such as the bromine atom in this compound, is known to affect the antiproliferative activity of resulting compounds. mdpi.com Molecular docking studies of some heteroaromatic esters have highlighted the importance of a halogen on the pyridine ring for binding to enzyme active sites. nih.gov By systematically modifying the core structure of this compound, researchers can enhance the potency and selectivity of drug candidates.

| Structural Modification | Effect on Biological Activity | Example Target |

| Halogen (Br, Cl, F) insertion | Affects antiproliferative activity and enzyme binding. mdpi.comnih.gov | Human Rhinovirus 3C Protease nih.gov |

| Addition of O-CH₃ (methoxy) groups | Increased number of groups can lead to decreased IC₅₀ values (increased activity). mdpi.com | Antiproliferative Activity mdpi.com |

| Carboxylic Ethyl Ester Group (COOEt) | Shows favorable values for antiproliferative activity in certain cell lines. mdpi.com | Hep2 and PC3 cell lines mdpi.com |

Biochemical Research: Enzyme Inhibition and Receptor Binding Studies

The pyridine carboxylic acid framework is a cornerstone in the development of enzyme inhibitors. nih.gov The carboxylic acid group can contribute to polarity and is capable of coordinating with metal ions, a feature that is particularly useful in the context of enzyme inhibition. nih.gov Derivatives have been shown to act as inhibitors against a diverse array of enzymes. nih.gov

Furthermore, these derivatives are investigated for their ability to bind to various cellular receptors. For example, a pyridinecarboxylic acid derivative, HP24, has been identified as a ligand for PPARγ, a receptor involved in regulating inflammation. nih.gov

Table of Enzymes Inhibited by Pyridine Carboxylic Acid Derivatives

| Enzyme Target |

|---|

| Urease |

| Synthase |

| Tyrosinase |

| Myeloperoxidase (MPO) |

| Acetylcholinesterase |

| Cyclooxygenase-2 (COX-2) |

| Histone demethylase |

| Calpain (calcium-activated protease) |

| Bcr-Abl tyrosine kinase |

| c-Met kinase |

Source: nih.gov

Development of Agrochemicals (Herbicides, Fungicides, Pesticides)

Beyond its applications in medicine, this compound and its derivatives are valuable in the field of agriculture. The reactivity of this compound is harnessed for the development of new agrochemicals. Research has explored its use in creating novel herbicides and fungicides, which are essential for crop protection and improving agricultural yields.

Anti-inflammatory and Immunosuppressive Effects of Derivatives

Research has indicated that this compound exhibits anti-inflammatory and immunosuppressive properties. biosynth.com These effects have been observed in various models, suggesting the potential for its derivatives to be developed into new therapeutic agents for inflammatory and autoimmune conditions. biosynth.com Studies on other carboxylic acid derivatives, such as those of aryl propionic acid and pyrazole-3(5)-carboxylic acid, have also demonstrated significant anti-inflammatory activity. orientjchem.orgresearchgate.net For instance, certain pyrazole-3(5)-carboxylic acid derivatives exhibited potent anti-inflammatory effects in a carrageenan-induced paw edema model. researchgate.net Similarly, some coumarin-sulfonamide derivatives have shown anti-inflammatory activity comparable to or better than standard drugs like aspirin (B1665792) in in-vitro assays. mdpi.com A specific pyridinecarboxylic acid derivative, HP24, has been shown to exert anti-inflammatory effects in macrophages infected with T. cruzi by modulating the NF-κB and PPARγ signaling pathways. nih.gov

| Compound Class | Observed Anti-inflammatory Activity | Model/Assay |

| Pyrazole-3(5)-carboxylic acid derivatives | Potent activity compared to reference drugs. researchgate.net | Carrageenan-induced paw edema researchgate.net |

| β, β- diphenyl propionic acid amides | Mild to moderate activity (36.13% to 90% inhibition). orientjchem.org | Carrageenan-induced paw edema orientjchem.org |

| Coumarin derivatives (Pyranocoumarins & Sulfonamides) | Potent antiproteinase activity, some exceeding aspirin. mdpi.com | In vitro proteinase inhibition assay mdpi.com |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues | Leading compounds showed potent IC₅₀ values in COX-2 assay. nih.gov | In vitro COX-2 inhibition assay nih.gov |

| HP24 (a pyridinecarboxylic acid derivative) | Inhibits reactive nitrogen/oxygen species and NF-κB activation. nih.gov | T. cruzi-infected macrophages nih.gov |

Computational Drug Design and Molecular Docking Studies of Derivatives

Computational drug design and molecular docking are powerful in silico techniques that have become indispensable in modern medicinal chemistry for the discovery and optimization of new therapeutic agents. frontiersin.org These methods allow researchers to predict the interaction between a small molecule (a potential drug) and its biological target (typically a protein) at the molecular level. This computational approach helps in understanding the mechanism of action, predicting binding affinity, and guiding the synthesis of more potent and selective derivatives, thereby saving significant time and resources in the drug development pipeline. frontiersin.orgresearchgate.net